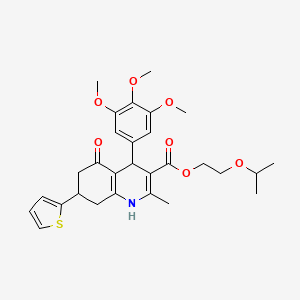![molecular formula C25H25ClN4O4S B11090139 2-(5-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11090139.png)
2-(5-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a tetrahydroisoquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Nitro Group: Nitration of the aromatic ring is performed using a mixture of concentrated nitric acid and sulfuric acid.
Piperazine Coupling: The final step involves coupling the piperazine moiety to the nitrophenyl group, often using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various chemical transformations.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Aminophenyl Derivatives: Resulting from the reduction of the nitro group.
Substituted Sulfonyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
The compound’s structural features make it a candidate for drug development, particularly for conditions that may benefit from its unique pharmacological properties.
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with protein targets, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Shares the chlorophenylsulfonyl group but differs in the core structure.
4-CHLOROPHENYL SULFONE: Contains the chlorophenylsulfonyl group but lacks the piperazine and nitrophenyl moieties.
Uniqueness
The combination of the tetrahydroisoquinoline core with the nitrophenyl and chlorophenylsulfonyl groups makes this compound unique, providing a distinct set of chemical and biological properties that are not found in simpler analogs.
This detailed article provides a comprehensive overview of 2-(5-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-NITROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H25ClN4O4S |
|---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
2-[5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C25H25ClN4O4S/c26-21-5-8-23(9-6-21)35(33,34)29-15-13-27(14-16-29)22-7-10-24(30(31)32)25(17-22)28-12-11-19-3-1-2-4-20(19)18-28/h1-10,17H,11-16,18H2 |
InChI Key |
XYMTVYBIWPBURA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-diethoxyphenyl)benzamide](/img/structure/B11090065.png)
![(2E)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B11090067.png)

![5-Chloro-4,6-dimethyl-2-{[(5-nitrofuran-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11090074.png)
![(2E)-2-{(2E)-[(4-methoxyphenyl)(phenyl)methylidene]hydrazinylidene}-5-phenylfuran-3(2H)-one](/img/structure/B11090082.png)
![3-amino-N-(2-bromo-4,6-difluorophenyl)-6-tert-butyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11090086.png)

![2-[(4-tert-butylphenyl)carbonyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B11090100.png)
![N-(4-ethoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11090114.png)
![Ethyl [(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11090121.png)
![5-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11090122.png)
![N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11090123.png)
![11-(2,3-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11090127.png)
![12-(chloromethyl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B11090129.png)
